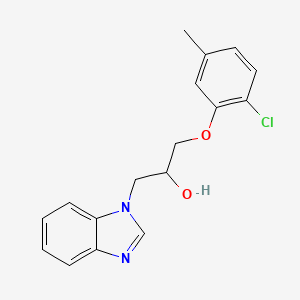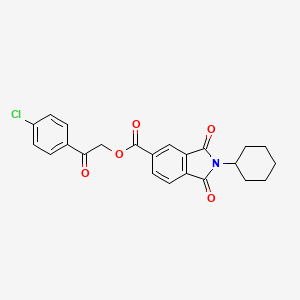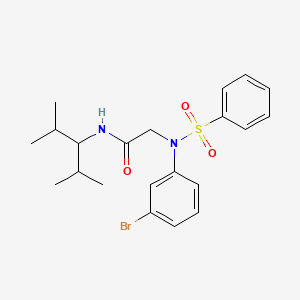
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a beta-adrenergic receptor antagonist that has been shown to have potential uses in the fields of pharmacology, biochemistry, and physiology.
Mécanisme D'action
The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves its ability to act as a beta-adrenergic receptor antagonist. This means that this compound is able to block the effects of beta-adrenergic signaling pathways, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol are related to its ability to act as a beta-adrenergic receptor antagonist. Specifically, this compound has been shown to have effects on heart rate, blood pressure, and other physiological processes that are regulated by adrenergic signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol in lab experiments include its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol. Some possible areas of research include:
1. Further studies of the biochemical and physiological effects of this compound, including its effects on different adrenergic signaling pathways.
2. Development of new compounds based on the structure of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol, with potentially improved properties for use in scientific research.
3. Studies of the potential uses of this compound in the treatment of diseases or conditions that are related to adrenergic signaling pathways, such as heart disease or asthma.
4. Studies of the potential toxicity of this compound and the development of new methods for handling and storing it safely in the lab.
Méthodes De Synthèse
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol involves the reaction of 2-chloro-5-methylphenol with benzimidazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with epichlorohydrin to form the final product.
Applications De Recherche Scientifique
1-(1H-benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)-2-propanol has been studied for its potential uses in scientific research. It has been shown to have potential applications in the fields of pharmacology, biochemistry, and physiology. Specifically, this compound has been studied for its ability to act as a beta-adrenergic receptor antagonist, which makes it useful in the study of adrenergic signaling pathways.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2-chloro-5-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-6-7-14(18)17(8-12)22-10-13(21)9-20-11-19-15-4-2-3-5-16(15)20/h2-8,11,13,21H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXNISTKPFTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-ethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101063.png)
![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5101078.png)
![1-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]pyrrolidine hydrochloride](/img/structure/B5101079.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)

![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)



![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)